3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid 3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 254748-99-7
VCID: VC3837375
InChI: InChI=1S/C10H11ClO2S/c1-7(10(12)13)6-14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
SMILES: CC(CSC1=CC=C(C=C1)Cl)C(=O)O
Molecular Formula: C10H11ClO2S
Molecular Weight: 230.71 g/mol

3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid

CAS No.: 254748-99-7

Cat. No.: VC3837375

Molecular Formula: C10H11ClO2S

Molecular Weight: 230.71 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid - 254748-99-7

Specification

CAS No. 254748-99-7
Molecular Formula C10H11ClO2S
Molecular Weight 230.71 g/mol
IUPAC Name 3-(4-chlorophenyl)sulfanyl-2-methylpropanoic acid
Standard InChI InChI=1S/C10H11ClO2S/c1-7(10(12)13)6-14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
Standard InChI Key ZSTRUEASXLQXCM-UHFFFAOYSA-N
SMILES CC(CSC1=CC=C(C=C1)Cl)C(=O)O
Canonical SMILES CC(CSC1=CC=C(C=C1)Cl)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a 4-chlorophenyl group connected via a thioether bond (-S-) to a 2-methylpropanoic acid backbone. This configuration introduces both hydrophobic (chlorophenyl) and hydrophilic (carboxylic acid) domains, enabling diverse chemical interactions. Key identifiers include:

PropertyValueSource
IUPAC Name3-(4-chlorophenyl)sulfanyl-2-methylpropanoic acidPubChem
CAS Number254748-99-7VulcanChem
Molecular FormulaC10H11ClO2S\text{C}_{10}\text{H}_{11}\text{ClO}_{2}\text{S}EvitaChem
SMILESCC(CSC1=CC=C(C=C1)Cl)C(=O)OPubChem
InChI KeyZSTRUEASXLQXCM-UHFFFAOYSA-NVulcanChem

The thioether moiety enhances metabolic stability compared to oxygen ethers, while the chlorine atom modulates electronic properties through inductive effects.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves nucleophilic substitution between 4-chlorothiophenol and 2-methylpropanoic acid derivatives under basic conditions:

4-ClC6H4SH+CH3C(CH2Br)COOHNaOH3-[(4-ClC6H4)S]-2-CH3CH2COOH+HBr\text{4-ClC}_6\text{H}_4\text{SH} + \text{CH}_3\text{C(CH}_2\text{Br)COOH} \xrightarrow{\text{NaOH}} \text{3-[(4-ClC}_6\text{H}_4\text{)S]-2-CH}_3\text{CH}_2\text{COOH} + \text{HBr}

Optimized Conditions:

  • Solvent: Dimethylformamide (DMF) or ethanol

  • Temperature: 60–80°C

  • Catalyst: Potassium carbonate (K2CO3\text{K}_2\text{CO}_3)

  • Yield: 68–72%

Industrial Manufacturing

Scale-up processes employ continuous flow reactors to enhance reaction efficiency and purity. Post-synthesis purification involves:

  • Liquid-liquid extraction with ethyl acetate

  • Crystallization from hexane/ethyl acetate mixtures

  • Chromatography (for high-purity grades >99%)

Physicochemical Properties

Experimental and predicted properties are summarized below:

PropertyValueMethod/Source
Melting Point89–92°C (dec.)Differential Scanning Calorimetry
Boiling Point310°C (est.)Group Contribution Method
log P (Octanol-Water)3.12 ± 0.15HPLC Determination
pKa4.38 (carboxylic acid)Potentiometric Titration
Solubility (25°C)1.2 mg/mL in H2OShake-Flask Method

The low aqueous solubility necessitates formulation strategies (e.g., salt formation) for biological applications.

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Thioether vs. Ether: Replacement of -O- with -S- increases metabolic stability (t1/2_{1/2} from 2.1 to 6.8 hr in rat hepatocytes).

  • Chlorine Position: Para-substitution enhances receptor binding affinity by 3-fold compared to ortho analogs .

Applications in Medicinal Chemistry

Prodrug Development

The carboxylic acid group facilitates prodrug conjugation via esterification. For example:

3-[(4-ClC6H4)S]-2-CH3CH2COOEtEsterasesActive Acid+Ethanol\text{3-[(4-ClC}_6\text{H}_4\text{)S]-2-CH}_3\text{CH}_2\text{COOEt} \xrightarrow{\text{Esterases}} \text{Active Acid} + \text{Ethanol}

Such derivatives improve oral bioavailability by 40% in preclinical models.

Targeted Therapeutics

  • Antiviral Agents: Incorporated into nucleoside analogs targeting viral polymerases.

  • Antihyperlipidemics: PPAR-α activation reduces serum triglycerides by 30% in murine models .

ParameterRatingSource
Acute Oral Toxicity (LD50_{50})480 mg/kg (rat)EvitaChem
Skin IrritationCategory 2 (EU CLP)PubChem
Environmental Persistence28 days (soil half-life)ECHA

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles

  • Ventilation: Local exhaust required during handling

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator